
5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C19H10Cl4FN3 and its molecular weight is 441.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5,6-Dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS No. 337920-74-8) is a synthetic compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H10Cl4FN3, indicating a complex structure with multiple halogen substituents that may influence its biological interactions. The presence of chlorinated and fluorinated aromatic rings contributes to its lipophilicity and potential for bioactivity.
1. Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. This specific compound has shown effectiveness against various bacterial strains, likely attributed to its ability to disrupt cellular processes. A study highlighted the antimicrobial efficacy of related benzimidazole compounds, suggesting that structural modifications can enhance activity against pathogens .
2. Anticancer Properties
Benzimidazole derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures to this compound exhibit cytotoxic effects on cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against leukemia and solid tumor cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
3. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and β-glucuronidase. Compounds within the benzimidazole class have shown promising results as AChE inhibitors, which are crucial in treating Alzheimer’s disease . The structure-activity relationship studies indicate that specific substitutions on the benzimidazole ring enhance enzyme binding affinity.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that:
- Halogen Substituents : The presence of chlorine and fluorine atoms significantly enhances lipophilicity and bioactivity.
- Aromatic Rings : The incorporation of aromatic systems increases π–π interactions with target proteins.
- Pyridine Moiety : The pyridine ring contributes to the overall stability and reactivity of the molecule.
Case Study 1: Anticancer Activity
A study involving a series of benzimidazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines. Specifically, derivatives with halogen substitutions showed improved efficacy compared to their non-halogenated counterparts .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of several benzimidazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited significant inhibitory activity, supporting its potential as an antimicrobial agent .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The compound was tested against several cancer cell lines, including human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7). The results indicated that it exhibits cytotoxic effects comparable to standard chemotherapeutic agents.
In Vitro Cytotoxicity Studies
In vitro assays revealed that the compound's cytotoxicity was quantified using the MTT method, measuring the concentration required to inhibit 50% of cell viability (IC50). For instance, derivatives of this compound demonstrated IC50 values ranging from 7.82 to 10.21 μM across different cancer cell lines, indicating potent activity against these malignancies .
Cell Line | IC50 (μM) | Comparison with Standard Drugs |
---|---|---|
HCT-116 | 8.00 | Comparable to Sorafenib |
HepG2 | 9.50 | Comparable to Doxorubicin |
MCF-7 | 10.21 | Comparable to Sunitinib |
Multi-Kinase Inhibition
Another promising application of this compound is its potential as a multi-kinase inhibitor. Kinases play crucial roles in various cellular processes, including proliferation and survival pathways in cancer cells.
Discovery and Evaluation
Research has identified hybrid compounds featuring benzimidazole structures that demonstrate significant inhibition of multiple kinases involved in tumor growth and metastasis. The synthesized compounds were evaluated for their kinase inhibition profiles using various biochemical assays .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is critical for optimizing its efficacy and reducing toxicity.
Modifications and Derivatives
Modifications to the benzimidazole core have been explored to enhance potency and selectivity against specific kinases or cancer types. For example, substituting halogen groups at specific positions has been shown to influence both the binding affinity to target kinases and overall biological activity .
特性
IUPAC Name |
5,6-dichloro-1-[(2-chloro-6-fluorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl4FN3/c20-12-4-1-5-15(24)11(12)9-27-17-8-14(22)13(21)7-16(17)26-19(27)10-3-2-6-25-18(10)23/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQBNVNYMYYONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl4FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。